molecular formula C12H28Sn B129664 Tetrapropylstannane CAS No. 2176-98-9

Tetrapropylstannane

Cat. No. B129664
CAS RN: 2176-98-9
M. Wt: 291.1 g/mol
InChI Key: OIQCWAIEHVRCCG-UHFFFAOYSA-N
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Description

Tetrapropylstannane, also known as Tetrapropyltin, is a chemical compound with the molecular formula C12H28Sn . It is a colorless liquid .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s important to note that the synthesis of organotin compounds typically involves the reaction of tin halides with organolithium or Grignard reagents .


Molecular Structure Analysis

The molecular weight of this compound is 291.06 . Its IUPAC name is this compound . The InChI Identifier is InChI=1S/4C3H7.Sn/c41-3-2;/h41,3H2,2H3; .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a boiling point of 222°C . More detailed physical and chemical properties were not found in the search results.

Mechanism of Action

The mechanism of action of tetrapropylstannane is based on its ability to form a tin-alkyl complex. This complex is formed when a tin halide is added to an alkene. The tin-alkyl complex is then reacted with an alkyl halide to form a tin-alkyl halide complex. Finally, the tin-alkyl halide complex is converted to this compound by the addition of a base.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, due to its ability to catalyze a variety of reactions, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Advantages and Limitations for Lab Experiments

The main advantage of using tetrapropylstannane in laboratory experiments is its ability to catalyze a variety of reactions. This compound is also relatively easy to handle, and it is relatively low in cost. However, it is important to note that this compound is a volatile liquid, and it can be hazardous if not handled properly.

Future Directions

Future research on tetrapropylstannane could focus on its potential applications in the synthesis of new pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, research could be conducted to explore new methods of synthesizing this compound and to improve the efficiency of existing methods. Furthermore, research could be conducted to explore the potential of using this compound as a catalyst for the formation of novel organometallic compounds. Finally, research could be conducted to explore the potential of using this compound as a catalyst for the formation of novel polymers.

Synthesis Methods

Tetrapropylstannane is synthesized through a series of reactions that involve the addition of a tin halide to an alkene. The reaction begins with the formation of a tin-alkene complex, which is then converted to a tin-alkyl complex. The tin-alkyl complex is then reacted with an alkyl halide to form a tin-alkyl halide complex. Finally, the tin-alkyl halide complex is converted to this compound by the addition of a base.

Scientific Research Applications

Tetrapropylstannane has been widely used in scientific research for its ability to catalyze a variety of reactions. It has been used in the synthesis of polymers, the preparation of functionalized organometallic compounds, and the formation of organometallic complexes. This compound has also been used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Safety and Hazards

Tetrapropylstannane is classified as dangerous. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is toxic if swallowed or in contact with skin, and fatal if inhaled . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

properties

IUPAC Name

tetrapropylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C3H7.Sn/c4*1-3-2;/h4*1,3H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQCWAIEHVRCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Sn](CCC)(CCC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176160
Record name Stannane, tetrapropyl-
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Molecular Weight

291.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

2176-98-9
Record name Tetrapropylstannane
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Record name Stannane, tetrapropyl-
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Record name Tetrapropylstannane
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Record name Stannane, tetrapropyl-
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Record name Tetrapropyltin
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Q & A

Q1: How can the mechanism of electrophilic substitution reactions involving Tetra-n-propyltin be investigated using thermodynamic parameters?

A1: [] Research suggests that analyzing the electrostatic contribution to the free energy of activation (ΔGe°) for the reaction of organotin compounds like Tetra-n-propyltin with electrophiles like mercury(II) chloride can offer insights into the reaction mechanism. Specifically, a high ΔGe° value, indicating significant charge separation in the transition state (δ±), supports an open transition state mechanism (SE2(open)). Studies have shown relatively large δ± values (around 0.55 for Tetra-n-propyltin) during its reaction with mercury(II) chloride, favoring the SE2(open) mechanism over a cyclic one (SE2(cyclic)). []

Q2: What are the implications of understanding the charge separation in the transition state of reactions involving Tetra-n-propyltin?

A2: [] Determining the degree of charge separation (δ±) in the transition state of reactions involving Tetra-n-propyltin provides valuable insight into the reaction pathway. For instance, a high δ± value during the electrophilic substitution with mercury(II) chloride points towards a more ionic and dissociative mechanism like SE2(open). This knowledge can be further applied to predict the reactivity of Tetra-n-propyltin in other similar reactions and help design more efficient synthetic strategies. []

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